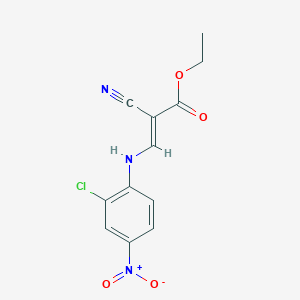

4-Amino-furazan-3-carboxylic acid methylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Amino-furazan-3-carboxylic acid methylamide" is a derivative of furazan, which is a heterocyclic organic compound. The furazan ring system is known for its applications in pharmaceuticals and energetic materials due to its unique chemical properties. The papers provided discuss various derivatives of furazan and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of furazan derivatives involves novel rearrangements and reactions with different nucleophiles. For instance, a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides were synthesized through a 3(2H)-furanone-2(5H)-furanone rearrangement, which is a unique synthetic pathway . Similarly, methyl 4-aminofurazan-3-carboximidate reacts with aromatic amines and hydrazines to yield amidines and amidrazones, showcasing the reactivity of the furazan ring with nitrogen-containing nucleophiles .

Molecular Structure Analysis

The molecular structure of furazan derivatives is characterized by the presence of the furazan ring and various substituents that influence the compound's properties. An X-ray crystal-structure determination of a 2,5-dihydro-4-[(4-methyl-phenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide provided insights into the conjugated π system and intramolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity .

Chemical Reactions Analysis

Furazan derivatives undergo a range of chemical reactions, including acylation, oxidation, and reactions with N- and S-nucleophiles. For example, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan can be acylated or oxidized, and its chloromethyl group can react with various nucleophiles, demonstrating the multifunctional nature of the compound . Additionally, the reactivity of furazan derivatives with acylhydrazines and their subsequent thermal intramolecular cyclization to form triazole derivatives has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of furazan derivatives, such as thermal stability and sensitivity to impact and friction, are influenced by their molecular structure. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan exhibit moderate thermal stabilities and are insensitive to impact and friction, making them suitable as insensitive energetic materials . These properties are essential for the practical applications of furazan derivatives in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Energetic Materials

Research by Yu et al. (2017) and He et al. (2018) describes the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, including 4-amino-furazan-3-carboxylic acid methylamide. These compounds exhibit moderate thermal stabilities and insensitivity to impact and friction, making them suitable for applications in energetic materials like secondary explosives (Yu et al., 2017); (He et al., 2018).

Applications in Synthesis of Amidines and Amidrazones

Sergievskii et al. (2001) explored the reactions of methyl 4-aminofurazan-3-carboximidate with various nitrogen-containing nucleophiles. This resulted in the formation of corresponding amidines and amidrazones, showcasing the compound's utility in synthesizing diverse nitrogen-rich molecules (Sergievskii et al., 2001).

Novel Synthesis Methods and Chemical Properties

Stepanov et al. (2015) and Strizhenko et al. (2020) contributed to the field by developing new methods for preparing 4-R-furazan-3-carboxylic acid amidrazones and demonstrating their chemical properties. This research provides insight into alternative synthetic routes and the reactivity of such compounds (Stepanov et al., 2015); (Strizhenko et al., 2020).

Desensitizing Energetic Materials

Zhang et al. (2020) focused on using 4-aminofurazan-3-carboxylic acid amidrazone as a cation for desensitizing energetic materials. This research is crucial in developing safer energetic compounds with superior detonation velocities compared to insensitive traditional compounds (Zhang et al., 2020).

Nitration and Novel Synthesis Techniques

Research by Zelenov et al. (2011) and Wolter et al. (2009) explores the nitration of primary aminofurazans and the total synthesis of natural products like proximicin A-C using 4-amino-furazan-3-carboxylic acid derivatives. This demonstrates the compound's versatility in synthesizing biologically active molecules and energetic materials (Zelenov et al., 2011); (Wolter et al., 2009).

Safety And Hazards

Direcciones Futuras

The compound and its derivatives have shown promise in the development of insensitive energetic materials . Their insensitivity to impact and friction, along with their superior velocities of detonation compared to other insensitive compounds, suggest potential future applications in the civil and military defense industries .

Propiedades

IUPAC Name |

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKIVUSRYOJGHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NON=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424565 |

Source

|

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-furazan-3-carboxylic acid methylamide | |

CAS RN |

30720-84-4 |

Source

|

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)